molecular formula C7H7BClNO2 B6590044 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947165-31-3

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6590044
CAS RN: 947165-31-3
M. Wt: 183.4
InChI Key:
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Description

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, commonly referred to as ACDBO, is a small molecule that has recently become a subject of interest in the field of scientific research. ACDBO has been used in a variety of applications, including drug synthesis, drug delivery, and biotechnological processes.

Mechanism of Action

The mechanism of action of ACDBO is not yet fully understood. However, it is believed that ACDBO binds to certain proteins and enzymes, thus altering their activity. It is also believed that ACDBO can interact with certain receptors, thus altering their activity. In addition, ACDBO is believed to interact with certain ions, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACDBO are not yet fully understood. However, it is believed that ACDBO can affect the activity of certain proteins and enzymes, thus altering their activity. In addition, ACDBO is believed to interact with certain receptors, thus altering their activity. Furthermore, ACDBO is believed to interact with certain ions, thus altering their activity.

Advantages and Limitations for Lab Experiments

The advantages of using ACDBO in laboratory experiments include its low cost, its ability to be synthesized in large quantities, its high solubility in a variety of solvents, and its ability to be used in a variety of applications. The main limitation of using ACDBO in laboratory experiments is its lack of specificity. As ACDBO is not a highly specific molecule, it can bind to a variety of proteins and enzymes, thus altering their activity.

Future Directions

The future directions for ACDBO are numerous. One potential direction is to further investigate the mechanism of action of ACDBO and its biochemical and physiological effects. Another potential direction is to further investigate the advantages and limitations of using ACDBO in laboratory experiments. Finally, another potential direction is to further investigate the potential applications of ACDBO, such as drug synthesis, drug delivery, and biotechnological processes.

Synthesis Methods

ACDBO is synthesized through a three-step reaction process. The first step involves the reaction of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol with an alkyl halide in the presence of a strong base. This reaction produces a mixture of the desired product and a by-product. The second step involves the separation of the desired product from the by-product by column chromatography. The final step involves the purification of the desired product by recrystallization.

Scientific Research Applications

ACDBO has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and biotechnological processes. In drug synthesis, ACDBO has been used to synthesize a variety of drugs, including antibiotics, antifungals, and antivirals. In drug delivery, ACDBO has been used to deliver drugs to specific sites in the body, thus increasing their efficacy. In biotechnological processes, ACDBO has been used to modify proteins and enzymes, thus increasing their activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid with triethyl borate in the presence of a catalyst to form the intermediate compound, which is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "4-amino-5-chloro-2-hydroxybenzoic acid", "triethyl borate", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-5-chloro-2-hydroxybenzoic acid is reacted with triethyl borate in the presence of a catalyst to form the intermediate compound.", "Step 2: The intermediate compound is treated with hydrochloric acid to yield 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol." ] }

CAS RN

947165-31-3

Product Name

4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C7H7BClNO2

Molecular Weight

183.4

Purity

95

Origin of Product

United States

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